molecular formula C10H13BrO2 B1621884 2'-Bromoacetophenone dimethyl ketal CAS No. 120254-80-0

2'-Bromoacetophenone dimethyl ketal

Cat. No.: B1621884
CAS No.: 120254-80-0
M. Wt: 245.11 g/mol
InChI Key: UYNFQWFFNQBNCL-UHFFFAOYSA-N
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Description

2’-Bromoacetophenone dimethyl ketal is an organic compound with the molecular formula C10H13BrO2. It is a derivative of acetophenone, where the bromine atom is substituted at the 2’ position and the carbonyl group is protected as a dimethyl ketal. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Mechanism of Action

Target of Action

It is known that acetophenone derivatives, such as this compound, are often used in organic reactions for the synthesis of heterocyclic compounds .

Mode of Action

2’-Bromoacetophenone dimethyl ketal, as an acetal derivative, is likely to undergo reactions similar to other acetals. Acetals can react with a second alcohol nucleophile to form another acetal . The conversion of a hemiacetal to an acetal is an SN1 reaction, with an alcohol nucleophile and water leaving group . The carbocation intermediate in this SN1 mechanism is stabilized by resonance due to the oxygen atom already bound to the electrophilic carbon .

Biochemical Pathways

Acetals and their derivatives are known to play a role in the formation of glycosidic bonds which link individual sugar monomers to form polysaccharides . This suggests that 2’-Bromoacetophenone dimethyl ketal could potentially influence carbohydrate metabolism or related pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2’-Bromoacetophenone dimethyl ketal. For instance, the formation of acetals is generally catalyzed by a strong acid , suggesting that the compound’s activity could be influenced by the acidity of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromoacetophenone dimethyl ketal typically involves the bromination of acetophenone followed by ketalization. One common method includes the reaction of acetophenone with bromine in the presence of a catalyst to introduce the bromine atom at the 2’ position. The resulting 2’-bromoacetophenone is then reacted with methanol in the presence of an acid catalyst to form the dimethyl ketal.

Industrial Production Methods

Industrial production of 2’-Bromoacetophenone dimethyl ketal follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Bromoacetophenone dimethyl ketal undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ketal group can be oxidized to form the corresponding carbonyl compound.

    Reduction Reactions: The bromine atom can be reduced to form acetophenone dimethyl ketal.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 2’-substituted acetophenone dimethyl ketal derivatives.

    Oxidation: Formation of 2’-bromoacetophenone.

    Reduction: Formation of acetophenone dimethyl ketal.

Scientific Research Applications

2’-Bromoacetophenone dimethyl ketal is used in various scientific research applications:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: In the development of potential drug candidates.

    Material Science: As a precursor in the synthesis of polymers and advanced materials.

    Biological Studies: In the study of enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2’-Chloroacetophenone dimethyl ketal: Similar structure but with a chlorine atom instead of bromine.

    2’-Fluoroacetophenone dimethyl ketal: Similar structure but with a fluorine atom instead of bromine.

    2’-Iodoacetophenone dimethyl ketal: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2’-Bromoacetophenone dimethyl ketal is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-2-(1,1-dimethoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-10(12-2,13-3)8-6-4-5-7-9(8)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNFQWFFNQBNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391612
Record name 2'-Bromoacetophenone dimethyl ketal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120254-80-0
Record name 2'-Bromoacetophenone dimethyl ketal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Bromoacetophenone dimethylacetal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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